molecular formula C6H5IN4 B2601880 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1770840-43-1

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B2601880
CAS No.: 1770840-43-1
M. Wt: 260.038
InChI Key: ZEBGLCLVPCOXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS RN: 1770840-43-1) is a high-value heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical research. This pale yellow to white crystalline solid, with a molecular formula of C6H5IN4 and a molecular weight of 260.04 g/mol, is characterized by its high purity (>98%) and a melting point of approximately 215 to 219 °C . The primary research application of this compound is as a pivotal synthetic intermediate in the development of antiviral nucleoside analogues, most notably the prodrug Remdesivir (GS-5734) . Remdesivir is a broad-spectrum antiviral agent that has been approved for the treatment of conditions such as COVID-19 . The 7-iodo substituent on the pyrrolotriazine core is a crucial reactive site, enabling further functionalization via metal-catalyzed cross-coupling reactions to construct more complex molecules . Beyond its role in antiviral research, the pyrrolo[2,1-f][1,2,4]triazine scaffold is a key structural motif found in several kinase inhibitors and investigational antitumor agents, underscoring its broad utility in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that the compound is light and air sensitive, and it is recommended to store it in a cool, dark place under inert conditions to preserve stability .

Properties

IUPAC Name

7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGLCLVPCOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1770840-43-1
Record name 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The preparation of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves several synthetic routes. One common method includes the reaction of 4-amino pyrrolo[2,1-f][1,2,4]triazine with iodine or iodine chloride, followed by a reaction with N-iodo succinimide. This method is advantageous due to the easily obtained raw materials, simple process, mild reaction conditions, and high product yield and purity, making it suitable for industrial production .

Chemical Reactions Analysis

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine has been identified as a crucial intermediate in the synthesis of Remdesivir, an antiviral drug effective against Ebola and SARS-CoV-2. The compound's structure allows it to inhibit viral RNA polymerase, essential for viral replication. This positions it as a promising candidate in antiviral drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Comparative studies have shown lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to standard antibiotics. This suggests potential for development into new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant for treating chronic inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study conducted on cell cultures infected with SARS-CoV-2 demonstrated that derivatives of this compound significantly reduced viral loads. The mechanism involved its incorporation into viral RNA during replication, showcasing its potential as an antiviral agent.

Case Study 2: Antimicrobial Testing

In comparative studies against resistant bacterial strains, compounds related to this compound exhibited enhanced efficacy compared to traditional antibiotics. This highlights the compound's potential in addressing antibiotic resistance.

Case Study 3: Inflammation Models

In animal models simulating arthritis, administration of this compound led to a marked decrease in joint swelling and pain indicators. This suggests its utility in developing treatments for inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets and pathways. It acts as an intermediate in the synthesis of antiviral drugs, where it contributes to the inhibition of viral replication by targeting specific enzymes and pathways involved in the viral life cycle .

Comparison with Similar Compounds

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific structure and high purity. Similar compounds include:

Biological Activity

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1770840-43-1) is a synthetic compound notable for its role in drug development, particularly as an intermediate in the synthesis of antiviral agents like Remdesivir. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6_6H5_5IN4_4, with a molecular weight of 260.04 g/mol. The compound features a pyrrolo-triazine structure that is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC6_6H5_5IN4_4
Molecular Weight260.04 g/mol
Density2.4 ± 0.1 g/cm³
CAS Number1770840-43-1

Antiviral Activity

This compound has been identified as a key precursor in the synthesis of Remdesivir, an antiviral drug effective against Ebola and SARS-CoV-2. The compound's structure allows it to inhibit viral RNA polymerase, which is essential for viral replication. This mechanism positions it as a promising candidate in antiviral drug development.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant antibacterial and antifungal activities. For example, studies have shown that related compounds demonstrate efficacy against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Viral Replication Inhibition : The compound acts as a nucleoside analog that incorporates into viral RNA during replication.
  • Enzyme Inhibition : It may inhibit key enzymes involved in the inflammatory response and microbial metabolism.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound significantly reduced viral loads in cell cultures infected with SARS-CoV-2.
  • Antimicrobial Testing : Comparative studies showed that compounds related to this structure had lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to standard antibiotics.
  • Inflammation Models : In animal models of arthritis, administration of the compound led to a marked decrease in joint swelling and pain indicators.

Q & A

Q. What are the common synthetic routes for 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine, and how do they compare in efficiency?

The compound is synthesized via rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines or functionalization of pyrrole-2-carboxamides, as demonstrated in Scheme 14 ( ). Key steps include halogenation (iodination) and amination. Efficiency depends on reaction conditions (e.g., solvent, catalyst) and purity of intermediates. Yield optimization often requires iterative adjustments to temperature and stoichiometry. Comparative studies using HPLC or LC-MS can quantify pathway efficiency .

Q. How should researchers handle discrepancies in reported hazard classifications for this compound?

Conflicting GHS data exist: lists H302 (harmful if swallowed) and H315/H319/H335 (skin/eye/respiratory irritation), while cites H314 (severe skin burns/eye damage). To resolve discrepancies:

  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers.
  • Conduct in-house testing (e.g., Draize test for dermal irritation).
  • Apply the precautionary principle: use PPE (gloves, goggles) and work in a fume hood regardless of conflicting classifications .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR (¹H/¹³C) to confirm substitution patterns and iodine positioning.
  • HRMS for molecular weight validation (C₆H₅IN₄, theoretical MW: 284.98 g/mol).
  • X-ray crystallography to resolve structural ambiguities, particularly in regioselective reactions.
  • TGA/DSC to assess thermal stability for storage and reaction design .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, catalyst loading). Tools like Gaussian or ORCA integrate with reaction databases to prioritize pathways with minimal energy barriers . For example, iodine’s electronic effects on the pyrrolotriazine core can be modeled to guide regioselective functionalization .

Q. What reactor design considerations are critical for scaling up exothermic reactions involving this compound?

Key factors:

  • Heat dissipation : Use jacketed reactors with precise temperature control to manage exothermicity.
  • Mixing efficiency : Turbulent flow regimes prevent localized hot spots.
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time.
  • Safety interlocks : Automated pressure relief systems mitigate risks from gaseous byproducts (e.g., NH₃ during amination) .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for intermediates in the synthesis pathway?

Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Isotopic labeling (e.g., ¹⁵N) to trace signal origins.
  • Comparative DFT simulations to align experimental shifts with theoretical predictions .

Q. What structure-activity relationship (SAR) insights exist for pyrrolo[2,1-f][1,2,4]triazines in kinase inhibition?

The 4-amino group and 7-iodo substitution are critical for ATP-binding pocket interactions, as shown in kinase assays (Ott et al., 2017). Modifications at the 2-position (e.g., chloro vs. methyl) alter selectivity profiles. Advanced SAR studies require:

  • Crystallography of ligand-protein complexes.
  • Free-energy perturbation (FEP) simulations to predict binding affinities.
  • Kinome-wide profiling to assess off-target effects .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?

  • Feasible : Prioritize reactions with commercially available precursors (e.g., 3-chloro-1H-pyrrole-2-carboxylic acid, ).
  • Novel : Explore understudied applications (e.g., radiopharmaceuticals using ¹²³I/¹²⁵I isotopes).
  • Ethical : Adhere to waste disposal protocols for iodine-containing byproducts.
  • Relevant : Align with therapeutic areas like antiviral or oncology research .

Tables for Quick Reference

Table 1. Key Hazard Data Comparison

SourceSignal WordHazard StatementsPrecautionary Measures
WarningH302, H315, H319, H335P261, P305+P351+P338
DangerH314P260, P264, P280, P301+310

Table 2. Synthetic Pathway Efficiency Metrics

RouteYield (%)Purity (HPLC)Key Limitation
Oxadiazine Rearrangement65–78≥95%Multi-step purification
Pyrrole Carboxamide55–70≥90%Iodination regioselectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.